Rev7/rev3L-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rev7/rev3L-IN-1 is a small-molecule inhibitor that targets the interaction between the REV7 and REV3L proteins. These proteins are subunits of DNA polymerase zeta, which plays a crucial role in translesion DNA synthesis, a process that allows DNA replication to occur even when the DNA template is damaged.

Métodos De Preparación

The synthesis of Rev7/rev3L-IN-1 involves several steps, including the preparation of the REV7/REV3L complex. The complex is obtained from the RCSB Protein Data Bank, and the missing residues are built using the ‘Model Loops’ module of Chimera . The synthetic route typically involves molecular docking, molecular dynamics, and MM/PBSA free energy calculations to study the binding mechanism of REV7 and its inhibitors . Industrial production methods for this compound are still under research and development, with a focus on optimizing the yield and purity of the final product.

Análisis De Reacciones Químicas

Rev7/rev3L-IN-1 primarily undergoes interactions with the REV7 and REV3L proteins. The compound binds to two pockets divided by the ‘safety-belt’ structure of REV7, forming a stable complex through hydrophobic contacts . The major reactions involved include:

Binding Reactions: The compound binds to the REV7/REV3L complex, inhibiting their interaction.

Hydrophobic Interactions: These interactions are crucial for the stable complex formation.

Molecular Docking: This process helps in understanding the binding modes and optimizing the inhibitor’s design.

Aplicaciones Científicas De Investigación

Rev7/rev3L-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Biology: The compound is a promising target for the treatment of chemotherapy-resistant tumors by inhibiting the REV7/REV3L interaction.

DNA Damage Response: It plays a role in the DNA damage response and mutagenesis, making it a valuable tool for studying these processes.

Cell Cycle Regulation: The compound is involved in cell cycle regulation, which is crucial for understanding cell proliferation and cancer progression.

Primordial Germ Cell Maintenance: It has applications in studying the maintenance of primordial germ cells.

Neurogenesis and Intracellular Signaling: The compound is also used in research related to neurogenesis and intracellular signaling.

Mecanismo De Acción

Rev7/rev3L-IN-1 exerts its effects by inhibiting the interaction between the REV7 and REV3L proteins. This inhibition disrupts the function of DNA polymerase zeta, which is essential for translesion DNA synthesis. By preventing this interaction, the compound chemosensitizes cells, making them more susceptible to chemotherapy . The molecular targets involved include the REV7 and REV3L proteins, and the pathways affected are those related to DNA damage response and cell cycle regulation .

Comparación Con Compuestos Similares

Rev7/rev3L-IN-1 is unique in its ability to specifically target the REV7/REV3L interaction. Similar compounds include other small-molecule inhibitors that target different protein-protein interactions involved in DNA damage response and cell cycle regulation. Some of these compounds include:

Propiedades

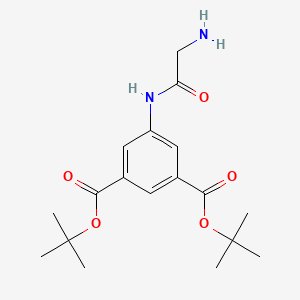

IUPAC Name |

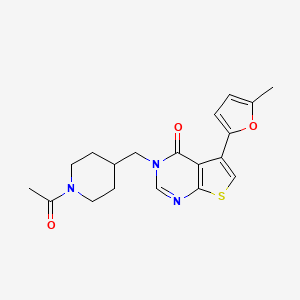

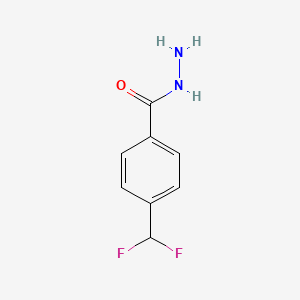

3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAGATFCNDPZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)

![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)

![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)